molecular formula C19H13Br B371666 3-Bromo-2-methylbenzo[c]phenanthrene

3-Bromo-2-methylbenzo[c]phenanthrene

Cat. No.: B371666
M. Wt: 321.2g/mol
InChI Key: KOAQDUVUTWZQLZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzo[c]phenanthrene ( 36276-33-2) is a polycyclic aromatic hydrocarbon (PAH) derivative of high interest in advanced materials research. With the molecular formula C₁₉H₁₃Br and a molecular weight of 321.21 g/mol, it serves as a versatile building block in organic synthesis . Its core structure is based on the benzo[c]phenanthrene scaffold, a framework studied in the development of photochromic norbornadiene derivatives for molecular solar thermal energy (MOST) systems . The bromine substituent at the 3-position makes it a suitable substrate for cross-coupling reactions, such as the Sonogashira coupling, which is widely used to attach donor groups and create complex molecular architectures . This compound is particularly valuable in the field of functional materials, acting as a precursor for the synthesis of organic electronic intermediates, including those used in OLED (Organic Light-Emitting Diode) development . Researchers utilize this brominated intermediate to systematically modify π-conjugated systems, tuning optical properties and exploring structure-activity relationships. As a PAH, it falls under a class of compounds whose environmental impact and removal processes are actively studied, underscoring the importance of responsible handling . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should refer to the safety data sheet and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C19H13Br

Molecular Weight

321.2g/mol

IUPAC Name

3-bromo-2-methylbenzo[c]phenanthrene

InChI

InChI=1S/C19H13Br/c1-12-10-17-15(11-18(12)20)9-8-14-7-6-13-4-2-3-5-16(13)19(14)17/h2-11H,1H3

InChI Key

KOAQDUVUTWZQLZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1Br

Canonical SMILES

CC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1Br

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
3-Bromo-2-methylbenzo[c]phenanthrene serves as a crucial building block for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows it to participate in various chemical reactions, enabling the formation of diverse derivatives that can be utilized in advanced materials and pharmaceuticals.

Synthetic Routes
Several synthetic routes have been developed for the preparation of this compound. These include:

  • Oxidation : Using potassium permanganate under acidic conditions to yield quinones and oxidized derivatives.
  • Reduction : Employing hydrogen gas with a palladium catalyst to produce dihydro and tetrahydro derivatives.
  • Substitution Reactions : Utilizing nitrating mixtures or halogens with Lewis acids to create nitro, chloro, and bromo derivatives.

Biological Studies

Mutagenic and Carcinogenic Properties
Research indicates that this compound may exhibit mutagenic and carcinogenic properties due to its ability to intercalate with DNA. This interaction can disrupt normal cellular processes, leading to mutations. Studies have shown that it affects DNA polymerase and topoisomerase activities, which are critical for DNA replication and repair pathways.

Interaction with Biological Macromolecules
The compound's interactions with enzymes involved in DNA replication and repair have made it a focal point of biological research. Understanding these interactions is essential for assessing its potential health risks and implications in carcinogenesis.

Material Science Applications

Fluorescent Materials
this compound has been explored for its photophysical properties, making it a candidate for applications in fluorescence-based technologies. Its derivatives can exhibit unique fluorescence characteristics, which are essential in developing sensors and imaging agents .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of 3-Bromo-2-methylbenzo[c]phenanthrene and Related PAHs

>c<>>e<>
Compound Molecular Formula Molecular Weight (g/mol) log Kow<sup>a</sup> Solubility (mg/L) Key Structural Features
Phenanthrene C₁₄H₁₀ 178.23 4.57 1.18 Three fused benzene rings (angular)
Anthracene C₁₄H₁₀ 178.23 4.45 0.045 Three fused benzene rings (linear)
3-Bromophenanthrene C₁₄H₉Br 257.13 ~5.2<sup>b</sup> <0.5Bromine at position 3
2-Methylphenanthrene C₁₅H₁₂ 192.26 ~5.0 <0.3 Methyl at position 2
This compound C₁₉H₁₃Br 345.22<sup>d</sup> ~6.5<sup>e</sup> <0.1Bromine (C3), methyl (C2), four fused rings

Notes:

  • <sup>a</sup>log Kow: Octanol-water partition coefficient (higher values indicate greater hydrophobicity).
  • <sup>b</sup>Estimated based on bromine’s contribution to log Kow .
  • <sup>c</sup>Reduced solubility due to halogenation .
  • <sup>d</sup>Calculated by adding Br (79.9 g/mol) and CH₃ (15 g/mol) to benzo[c]phenanthrene (C₁₈H₁₂, 228.3 g/mol).
  • <sup>e</sup>Inferred from substituent effects .

Key Insights :

  • The angular four-ring system of benzo[c]phenanthrene differs from linear anthracene, leading to distinct electronic properties and reactivity .

Reactivity and Chemical Behavior

Electrophilic Substitution

  • Phenanthrene : Undergoes electrophilic substitution preferentially at positions 9 and 10 due to high electron density .
  • This compound : Bromine deactivates the ring, directing further substitutions to less hindered positions (e.g., C4 or C5). Methyl groups may sterically hinder reactions at adjacent sites .

Photochemical and Thermal Stability

  • Methyl groups improve thermal stability compared to unsubstituted analogs, as seen in methylphenanthrene studies .

Comparative Spectroscopic Properties

  • Bromine induces a "heavy atom effect," shifting UV-Vis absorption spectra to longer wavelengths and increasing fluorescence quenching .
  • <sup>1</sup>H NMR of 3-bromo-5-(2-bromophenyl)phenanthrene (a related compound) shows deshielded aromatic protons near substituents, a pattern likely mirrored in this compound .

Biodegradation

  • Phenanthrene : Degraded by bacteria (e.g., Paracoccus spp.) via dioxygenase-mediated pathways, with 73% removal in 8 weeks under optimal conditions .
  • This compound : Halogenation likely reduces biodegradability, as seen in brominated PAHs, which resist microbial cleavage due to C-Br bond stability .

Toxicity and Bioactivity

  • Methylphenanthrene derivatives show moderate antibacterial activity, while bromination may enhance cytotoxicity due to reactive brominated intermediates .
  • Anthracene and phenanthrene are carcinogenic, but brominated analogs may exhibit higher persistence in ecosystems .

Remediation Challenges

  • Physical methods (e.g., soil washing) are less effective for highly hydrophobic compounds like this compound. Chemical oxidation (e.g., ozonation) or surfactant-enhanced bioremediation may be required .

Preparation Methods

Reaction Design and Substrate Selection

Palladium-catalyzed cross-coupling has emerged as a cornerstone for constructing the benzo[c]phenanthrene framework. A seminal approach involves the coupling of 2-bromo-5-methoxybenzaldehyde with methyl-substituted boronic acids under Suzuki-Miyaura conditions. For 3-bromo-2-methylbenzo[c]phenanthrene, the methyl group is introduced via a boronic acid derivative such as (2-methylnaphthalen-1-yl)boronic acid. The reaction proceeds in tetrahydrofuran (THF) at 80°C with Pd(PPh₃)₄ as the catalyst, achieving quantitative conversion of aldehyde intermediates.

Cyclization and Demethylation

Following cross-coupling, acid-catalyzed cyclization is critical for ring closure. Methanesulfonic acid (MsOH) induces cyclization of the aldehyde intermediate to form 3-methoxybenzo[c]phenanthrene, which is subsequently demethylated using boron tribromide (BBr₃) in dichloromethane. This step yields the phenolic intermediate, which undergoes bromination with molecular bromine (Br₂) in acetic acid to install the bromine substituent. The overall yield for this four-step sequence ranges from 45–50%.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling

ParameterConditionYield (%)
CatalystPd(PPh₃)₄98
SolventTHF95
Temperature (°C)8098
Boronic Acid2-Methylnaphthyl92

Transition Metal-Free Synthesis via Birch Reduction

Birch Reduction and Dichlorocarbene Addition

A metal-free route leverages Birch reduction to generate 1,4-dihydronaphthalene from naphthalene, followed by dichlorocarbene insertion. Chloroform and potassium tert-butoxide (t-BuOK) generate dichlorocarbene in situ, which reacts with 1,4-dihydronaphthalene to form 1H-cyclopropa[b]naphthalene. Bromination of this intermediate with Br₂ in carbon tetrachloride induces cyclopropane ring-opening, yielding 2-bromo-3-(bromomethyl)naphthalene.

Methylation and Aromatization

The bromomethyl sidechain is methylated using methyl magnesium bromide (MeMgBr) in diethyl ether, followed by aromatization via dehydrogenation with palladium on carbon (Pd/C) at 200°C. This method achieves a total yield of 32–38%, limited by side reactions during cyclopropane bromination.

Table 2: Key Steps in Metal-Free Synthesis

StepReagents/ConditionsYield (%)
Birch ReductionLi/NH₃, EtOH85
DichlorocarbeneCHCl₃, t-BuOK72
BrominationBr₂, CCl₄65
MethylationMeMgBr, Et₂O88

Bromination of Methyl-Substituted Precursors

Direct Bromination of Benzo[c]phenanthrene

Direct bromination of 2-methylbenzo[c]phenanthrene with Br₂ in the presence of FeBr₃ as a Lewis acid selectively installs bromine at the 3-position. Reaction kinetics studies reveal that electron-donating methyl groups direct electrophilic attack to the adjacent position, achieving 70–75% regioselectivity. However, over-bromination and di-substitution byproducts reduce the isolated yield to 55–60%.

Oxidative Coupling and Post-Functionalization

An alternative approach involves oxidative coupling of brominated naphthalene derivatives. For example, 2-bromo-6-methylnaphthalene undergoes photochemical dimerization under UV light to form the tetracyclic core, followed by bromine displacement using CuBr in dimethylformamide (DMF). This method suffers from low photochemical efficiency (20–25% conversion) but offers a pathway for late-stage bromination.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Palladium-catalyzed methods provide the highest yields (45–50%) but require expensive catalysts and rigorous anhydrous conditions. Metal-free routes, while cost-effective, are less efficient (32–38%) due to multiple intermediate purifications. Direct bromination balances cost and yield (55–60%) but lacks regiochemical precision.

Regioselectivity and Byproduct Formation

The palladium approach excels in regioselectivity, with <5% undesired isomers, whereas direct bromination produces 15–20% 4-bromo derivatives. Metal-free strategies face challenges in controlling cyclopropane ring-opening, leading to 10–12% di-brominated byproducts.

Table 3: Method Comparison

MethodYield (%)RegioselectivityCost (Relative)
Palladium-Catalyzed45–5095%High
Metal-Free32–3885%Low
Direct Bromination55–6080%Moderate

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